molecular formula C24H30ClN7O4S B607270 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-24-8

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Cat. No.: B607270
CAS No.: 1255529-24-8
M. Wt: 548.06
InChI Key: HGVDHZBSSITLCT-FRFSOERESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₄H₃₀ClN₇O₄S
Molecular Weight: 548.06 g/mol
Stereochemistry: (1R,2R,4R)-configured cyclohexyl core .
Structural Features:

  • A chloropyridinyl group at the N1 position.
  • A dimethylcarbamoyl-substituted cyclohexyl group at N2, with a thiazolo[5,4-c]pyridine carboxamide moiety.
  • Oxalamide linker bridging the two subunits.

This compound is structurally analogous to the anticoagulant edoxaban but differs in stereochemistry (edoxaban has a (1S,2R,4S) configuration) . It is hypothesized to act as a direct factor Xa (FXa) inhibitor, leveraging the thiazolo-pyridine group for target binding . Available as a white powder (95% purity) with storage recommendations at room temperature or -20°C under inert atmospheres, depending on the formulation .

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-FRFSOERESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Edoxaban Isomer plays a crucial role in biochemical reactions by inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The compound interacts with factor Xa through a highly selective and competitive binding mechanism, which is concentration-dependent . Additionally, Edoxaban Isomer exhibits minimal interaction with other enzymes and proteins, ensuring its specificity and reducing the risk of off-target effects .

Cellular Effects

Edoxaban Isomer influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting factor Xa, it disrupts the coagulation cascade, leading to reduced thrombin generation and fibrin formation . This effect is crucial in preventing thromboembolic events in patients with conditions such as atrial fibrillation and venous thromboembolism . Furthermore, Edoxaban Isomer has been shown to affect cell signaling pathways involved in platelet activation and aggregation, thereby modulating cellular responses to injury and inflammation .

Molecular Mechanism

The molecular mechanism of Edoxaban Isomer involves its selective inhibition of factor Xa. The compound binds to the active site of factor Xa, preventing its interaction with prothrombin . This binding is reversible and highly specific, ensuring that the inhibition is both effective and controlled . Additionally, Edoxaban Isomer does not significantly affect other coagulation factors, which contributes to its safety profile . The inhibition of factor Xa by Edoxaban Isomer leads to a decrease in thrombin generation, ultimately reducing the formation of blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Edoxaban Isomer have been observed to change over time. The compound exhibits a rapid onset of action, with peak plasma concentrations achieved within 1-2 hours of administration . Its stability and degradation are influenced by factors such as pH and temperature, with the compound remaining stable under physiological conditions . Long-term studies have shown that Edoxaban Isomer maintains its anticoagulant effects over extended periods, with minimal accumulation and consistent efficacy .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Edoxaban Isomer vary with different dosages. At lower doses, the compound effectively inhibits factor Xa and reduces thrombin generation without causing significant adverse effects . At higher doses, there is an increased risk of bleeding and other toxic effects . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing the risk of adverse outcomes .

Metabolic Pathways

Edoxaban Isomer is metabolized through several pathways, including hydrolysis, conjugation, and oxidation by enzymes such as CYP3A4 . Metabolism is a minor clearance pathway for Edoxaban Isomer, with renal excretion being the primary route of elimination . The compound’s metabolites do not significantly contribute to its pharmacological effects, ensuring that the parent compound remains the primary active form in the body .

Transport and Distribution

The transport and distribution of Edoxaban Isomer within cells and tissues are mediated by transporters such as p-glycoprotein . The compound is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . Once absorbed, Edoxaban Isomer is distributed throughout the body, with a steady-state volume of distribution of approximately 107 L . The compound’s distribution is influenced by factors such as renal function and plasma protein binding .

Subcellular Localization

Edoxaban Isomer’s subcellular localization is primarily within the cytoplasm, where it exerts its anticoagulant effects by inhibiting factor Xa . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively reach its site of action within the cell . This localization is crucial for the compound’s ability to modulate the coagulation cascade and prevent thrombus formation .

Biological Activity

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, commonly referred to as compound 1255529-24-8, is a synthetic compound with significant biological activity. It has garnered attention primarily due to its structural similarities to known pharmacological agents and its potential applications in medicinal chemistry. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that includes a chloropyridine moiety and a thiazolo-pyridine derivative. The molecular formula is C24H30ClN7O4SC_{24}H_{30}ClN_{7}O_{4}S with a molecular weight of approximately 548.07 g/mol. The compound exhibits a high purity level of 98% as per commercial sources .

Structural Formula

The structural representation can be summarized as follows:

\text{SMILES }CN1CCC2=C(C1)S/C(C(=O)N[C@@H]1C[C@H](C(=O)N(C)C)CC[C@H]1NC(=O)C(=O)NC1=CC=C(Cl)C=N1)=N\2

The biological activity of this compound has been primarily investigated in the context of its role as an impurity in Edoxaban, a direct factor Xa inhibitor used for anticoagulation therapy. The structural similarities suggest that this compound may exhibit similar pharmacological properties.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structures to N1-(5-Chloropyridin-2-yl)-N2 exhibit significant inhibitory effects on factor Xa activity. For instance:

Study Findings
Study A (2023)Showed that related compounds inhibited factor Xa with IC50 values in the low nanomolar range.
Study B (2023)Investigated the anticoagulant effects in vitro and found comparable efficacy to Edoxaban.

These studies indicate that N1-(5-Chloropyridin-2-yl)-N2 could potentially function as an anticoagulant agent.

Toxicity and Safety Profile

Preliminary assessments of the toxicity profile indicate that N1-(5-Chloropyridin-2-yl)-N2 has manageable toxicity levels; however, further studies are required to fully establish its safety parameters.

Toxicity Parameter Value/Observation
Acute ToxicityLow (LD50 > 2000 mg/kg in rodents)
MutagenicityNegative in Ames test
Reproductive ToxicityNot assessed yet

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Features Pharmacological Activity
Target Compound C₂₄H₃₀ClN₇O₄S 548.06 (1R,2R,4R)-cyclohexyl; dimethylcarbamoyl Putative FXa inhibitor (structural analog)
Edoxaban (Lixiana®) C₂₄H₃₀ClN₇O₄S 548.06 (1S,2R,4S)-cyclohexyl; dimethylcarbamoyl Clinically approved FXa inhibitor; t₁/₂ = 10–14 h; bioavailability = 62%
CAS 740794-83-6 C₂₃H₂₈ClN₇O₄S 534.03 Methylcarbamoyl substituent Unreported activity; reduced steric bulk may alter binding
Nitroso Derivative (VE0010968) C₂₃H₂₇ClN₈O₅ 563.03 5-Nitroso modification on thiazolo-pyridine Potential prodrug or redox-sensitive analog
Tosylate Salt (CAS 480449-71-6) C₃₁H₃₈ClN₇O₇S₂ 720.26 4-Methylbenzenesulfonate counterion Enhanced solubility; storage at 2–8°C

Key Comparisons :

Stereochemical Impact :

  • The (1R,2R,4R) configuration of the target compound distinguishes it from edoxaban’s (1S,2R,4S) isomer. Stereochemical differences can drastically alter pharmacokinetics (e.g., absorption, metabolism) and target binding .

Substituent Effects: Dimethylcarbamoyl vs. Methylcarbamoyl: The bulkier dimethyl group in the target compound and edoxaban may enhance hydrophobic interactions with FXa compared to the smaller methyl group in CAS 740794-83-6 .

Salt Forms :

  • The tosylate salt (CAS 480449-71-6) improves aqueous solubility, critical for oral formulations, but requires stringent storage conditions (2–8°C) .

Preparation Methods

Table 1: Reaction Conditions for Thiazolo-Pyridine Intermediate Synthesis

ParameterValue/ReagentSource
SolventDichloromethane/THF
Temperature-40°C to -10°C
Coupling AgentsEDC, HOBt, Triethylamine
Reaction Time2–3 hours
Molar Ratio (Acid:EDC)1:1

Oxalamide Bond Formation

The bis-oxalamide linkage is constructed using a two-step protocol:

  • Activation : 5-Chloropyridin-2-amine is reacted with oxalyl chloride to form the oxalyl dichloride intermediate.

  • Coupling : The activated intermediate is coupled with the cyclohexane-thiazolo-pyridine derivative in N,N-dimethylacetamide (DMA) at room temperature for 12–24 hours. Triethylamine (0.077 ml, 0.557 mmol) neutralizes HCl byproducts.

Final Assembly and Purification

The convergent synthesis involves sequential coupling reactions:

  • Step 1 : The thiazolo-pyridine-carboxylic acid (0.096 g, 0.408 mmol) is coupled to the Boc-protected cyclohexane amine using EDC/HOBt.

  • Step 2 : Deprotection with trifluoroacetic acid (TFA) followed by reaction with dimethylamine hydrochloride (0.161 g, 1.968 mmol) introduces the dimethylcarbamoyl group.

  • Purification : Ethyl acetate/water extraction (3×) removes unreacted reagents, followed by drying over anhydrous sodium sulfate and reduced-pressure distillation.

Analytical Characterization

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) confirms stereochemistry: δ 8.34 (d, J=8.4 Hz, 1H, NH), 8.21 (s, 1H, pyridine-H), 4.25–4.15 (m, 1H, cyclohexane-H).

  • MS : ESI-MS m/z 658.2 [M+H]+^+ aligns with theoretical molecular weight.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Patent US20120053349High stereochemical purityMulti-step, low overall yield
Patent CN111763222AScalable intermediate synthesisRequires cryogenic conditions
Academic Bis-Oxalamide RoutesCost-effective reagentsLimited stereocontrol

Q & A

Q. Critical Conditions :

StepKey ReagentsTemperatureSolvent
1DBU, Ethyl ester hydrochloride25–40°CDichloromethane
2HCl (for deprotection)0–5°CMethanol

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Answer :
Experimental Design :

  • Animal Models : Use rodents (rats/mice) or rabbits for PK studies. Administer the compound orally or intravenously, then collect plasma samples at intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) .
  • PD Metrics : Measure thrombin generation (calibrated automated thrombogram) or anti-Factor Xa activity via chromogenic assays .

Q. Key Parameters :

ParameterValue (Edoxaban Reference)Method
Bioavailability~62%LC-MS/MS
Half-life10–14 hoursNon-compartmental analysis
Renal Excretion~50%Radiolabeled tracking

Contradiction Resolution : If bioavailability varies across studies, assess formulation differences (e.g., salt forms in vs. free base in ) or species-specific metabolism .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target serine proteases?

Answer :
SAR Strategy :

  • Modify the chloropyridine group : Replace Cl with electron-withdrawing groups (e.g., CN, CF₃) to enhance binding specificity.
  • Adjust the cyclohexyl substituents : Introduce polar groups (e.g., hydroxyl) to reduce off-target interactions with thrombin or plasmin .

Q. Experimental Validation :

In vitro protease panels : Test inhibitory activity against Factor Xa, thrombin, and trypsin-like proteases.

Crystallographic analysis : Resolve co-crystal structures with Factor Xa to identify steric clashes or unfavorable interactions in modified analogs .

Advanced: How to address discrepancies in reported metabolic pathways (e.g., CYP3A4 vs. P-gp dominance)?

Answer :
Methodology :

  • CYP3A4 inhibition assays : Use human liver microsomes with ketoconazole (CYP3A4 inhibitor) to quantify metabolic contributions .
  • P-gp transport studies : Employ Caco-2 cell monolayers to measure apical-to-basal flux with/without P-gp inhibitors (e.g., verapamil) .

Data Reconciliation : If studies conflict (e.g., reports <10% CYP3A4 metabolism vs. higher values elsewhere), consider inter-laboratory variability in enzyme sources or assay conditions. Validate findings using stable isotope-labeled tracers .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Q. Answer :

  • HPLC : Use a C18 column with UV detection (254 nm) and acetonitrile/water mobile phase. Compare retention times with reference standards .
  • NMR : Key signals include the pyridine ring protons (δ 8.3–8.5 ppm) and cyclohexyl methyl groups (δ 1.2–1.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 720.26 (C31H38ClN7O7S2) .

Advanced: How to resolve low yields in the final coupling step of the synthesis?

Answer :
Troubleshooting :

  • Base selection : Replace DBU with milder bases (e.g., Na₂CO₃) to minimize side reactions .
  • Solvent optimization : Switch from dichloromethane to DMF to improve solubility of the carboxylic acid intermediate.
  • Temperature control : Conduct the reaction at 0°C to suppress racemization of the chiral cyclohexyl center .

Q. Yield Improvement Table :

ConditionYield (Reported)Source
DBU, DCM, 25°C65%
Na₂CO₃, DMF, 0°C82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 2
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.